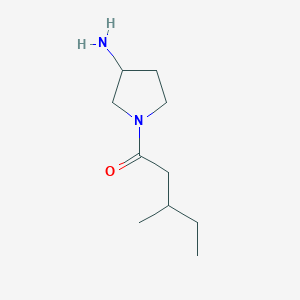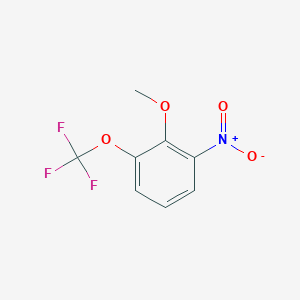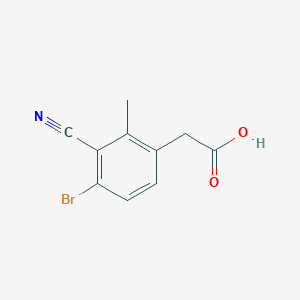
1-(3-氨基吡咯烷-1-基)-3-甲基戊烷-1-酮
描述
The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to create compounds for treating various diseases . The presence of a pyrrolidine ring in a molecule can enhance its pharmacological profile due to the possibility of efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized using different strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one” was not found in the search results.Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can significantly influence their biological activity. The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学研究应用
有机化学中的对映选择性合成
1-(3-氨基吡咯烷-1-基)-3-甲基戊烷-1-酮的一个重要应用领域是有机化学,特别是对映选择性合成。该化合物已被用于不对称合成顺式/反式-1,3-氨基醇,这在创建生物活性分子中很有价值。例如,Jha、Kondekar 和 Kumar (2010 年) 展示了该化合物在一种新颖的方法中应用于顺式/反式-1,3-氨基醇的合成,该方法通过脯氨酸催化的顺序 α-氨基羟基化/α-氨基化和醛类的霍纳-瓦兹沃思-埃蒙斯 (HWE) 烯化反应进行 (Jha、Kondekar 和 Kumar,2010 年)。
微生物合成和生物燃料应用
在生物技术和生物燃料领域,该化合物在戊醇异构体的合成中显示出潜力。Cann 和 Liao (2009 年) 探索了其在工程微生物中应用于生产戊醇异构体,这是一类具有生物燃料潜力的化学物质。他们强调了代谢工程在开发用于有效异构体生产的微生物菌株中的应用,但同时指出目前的生产水平对于立即的工业应用而言太低 (Cann 和 Liao,2009 年)。
药物合成
在药物研究中,1-(3-氨基吡咯烷-1-基)-3-甲基戊烷-1-酮用于合成各种药物化合物。例如,Rosen 等人 (1988 年) 讨论了其在对映异构体不对称合成中用作一类有效的喹诺酮羧酸类抗菌剂的作用 (Rosen 等人,1988 年)。
聚合物科学
在聚合物科学中,Liu 和 Rimmer (2002 年) 在 3-甲基丁烷-2-酮中利用该化合物研究了 N-乙烯基吡咯烷酮的自由基聚合。他们的研究重点是了解聚合过程中涉及的机制和表征所得聚合物 (Liu 和 Rimmer,2002 年)。
抗菌和抗氧化研究
该化合物还用于抗菌和抗氧化研究。Xiao 等人 (2014 年) 报道了从深海真菌 Leptosphaeria sp. 中分离出各种含氮化合物,包括 1-(3-氨基吡咯烷-1-基)-3-甲基戊烷-1-酮的衍生物。对这些化合物进行了细胞毒性和抗病毒活性的评估 (Xiao 等人,2014 年)。
作用机制
Target of Action
Pyrrolidine derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific targets of “1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one” would depend on its exact structure and functional groups.
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely depending on their specific structure and the biological target they interact with . They may act as inhibitors, activators, or modulators of their target’s activity.
Biochemical Pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets . For example, some pyrrolidine derivatives have been found to inhibit the progression of Taq polymerase, a key enzyme in DNA replication .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidine derivatives can vary widely depending on their specific structure . Factors such as the compound’s size, charge, and hydrophobicity can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of pyrrolidine derivatives can vary depending on their specific targets and mode of action . Some pyrrolidine derivatives have been found to have anticonvulsant activity, for example .
Action Environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-8(2)6-10(13)12-5-4-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIRGIRWDGVSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)


![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)


![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475092.png)

![Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475095.png)
![5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475096.png)


![Methyl 2-{(tert-butoxycarbonyl)[2-(methylamino)-2-oxoethyl]amino}acetate](/img/structure/B1475101.png)
![1-({[(2-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475103.png)